2,5-Dimethylhexan-3-yl acetate
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Overview
Description
2,5-Dimethylhexan-3-yl acetate is an organic compound with the molecular formula C10H20O2. It is an ester formed from the reaction of 2,5-dimethylhexan-3-ol with acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhexan-3-yl acetate typically involves the esterification of 2,5-dimethylhexan-3-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,5-Dimethylhexan-3-ol+Acetic acidAcid catalyst2,5-Dimethylhexan-3-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhexan-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,5-dimethylhexan-3-ol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2,5-Dimethylhexan-3-ol and acetic acid.
Reduction: 2,5-Dimethylhexan-3-ol.
Transesterification: A new ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
2,5-Dimethylhexan-3-yl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the fragrance and flavor industry for its pleasant fruity odor.
Mechanism of Action
The mechanism of action of 2,5-dimethylhexan-3-yl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhexan-3-ol: The alcohol precursor to 2,5-dimethylhexan-3-yl acetate.
Hexyl acetate: Another ester with a similar fruity odor, but derived from hexanol.
Isoamyl acetate: Known for its banana-like odor, used in similar applications in the fragrance and flavor industry.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct fruity odor that is different from other esters. Its branched chain structure also influences its reactivity and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
91008-85-4 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,5-dimethylhexan-3-yl acetate |
InChI |
InChI=1S/C10H20O2/c1-7(2)6-10(8(3)4)12-9(5)11/h7-8,10H,6H2,1-5H3 |
InChI Key |
HFVPVZQUSNUHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)C)OC(=O)C |
Origin of Product |
United States |
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